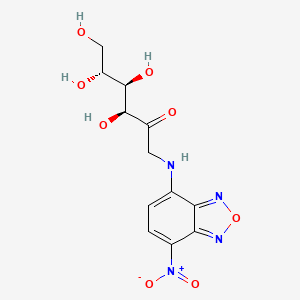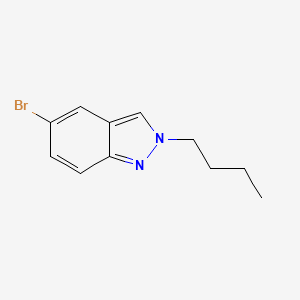
5-Bromo-2-butyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-butyl-2H-indazole is a chemical compound with the CAS Number: 1280786-75-5 . It has a molecular weight of 253.14 and its IUPAC name is 5-bromo-2-butyl-2H-indazole .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 5-Bromo-2-butyl-2H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 5-Bromo-2-butyl-2H-indazole is 1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10 (12)4-5-11 (9)13-14/h4-5,7-8H,2-3,6H2,1H3 .Scientific Research Applications
Synthesis and Derivative Formation
5-Bromo-2-butyl-2H-indazole is a versatile compound used in the synthesis of various derivatives. Slade et al. (2009) discuss its involvement in Buchwald reactions, producing novel derivatives under specific conditions. The process includes regioselective protection of indazoles, which applies to various substituted indazoles like 5-bromoindazoles, leading to significant derivative formation (Slade et al., 2009).
Cross-Coupling Reactions
5-Bromo-2-butyl-2H-indazole is also important in palladium-catalyzed cross-coupling reactions. Witulski et al. (2005) demonstrated its reactivity and selectivity in Sonogashira and Suzuki cross-coupling reactions, leading to a range of functionalized indoles and indazoles, potential 5-HT receptor ligands (Witulski et al., 2005).
Antifungal Properties
Park et al. (2007) explored the potential of 5-bromo-substituted indazoles as antifungal agents. They found that analogs with 5-bromo substitution on the indazole ring exhibited significant antifungal activity against various fungal cultures, demonstrating its therapeutic potential (Park et al., 2007).
Domino Reaction for Synthesis
Halland et al. (2009) report a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles. This method is important for the regioselective formation of 2H-indazoles, a task previously considered challenging. The process involves coupling monosubstituted hydrazines with halophenylacetylenes, followed by hydroamination and isomerization (Halland et al., 2009).
Copper-Catalyzed Synthesis
Rajesh Kumar et al. (2011) developed a copper-catalyzed method for synthesizing 2H-indazoles. This one-pot, three-component reaction demonstrates the versatility of 5-bromo-2-butyl-2H-indazole in forming C-N and N-N bonds, showcasing a broad substrate scope and high tolerance for various functional groups (Rajesh Kumar et al., 2011).
Cross-Dehydrogenative Coupling
Sharma et al. (2021) highlight the role of 5-bromo-2-butyl-2H-indazole in oxidative cross-dehydrogenative coupling. This process involves C(sp2)–H/C(sp2)–H bond functionalization, leading to a variety of substituted 3-(acyl/benzoyl)-2H-indazoles with broad substrate scope and diverse functional group tolerance (Sharma et al., 2021).
Regioselective N-Alkylation
Alam and Keating (2021) discuss the regioselective N-alkylation of indazole scaffolds, where 5-bromo-2-butyl-2H-indazole can be implicated. This study emphasizes the significance of steric and electronic effects in determining the distribution of N-1/N-2 alkylindazole regioisomers (Alam & Keating, 2021).
Safety and Hazards
The safety data sheet for 5-Bromo-2-butyl-2H-indazole suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Mechanism of Action
Target of Action
5-Bromo-2-butyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, such as inhibiting phosphoinositide 3-kinase δ for the treatment of respiratory disease
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
properties
IUPAC Name |
5-bromo-2-butylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZSHANUPWXRQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C2C=C(C=CC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682485 |
Source


|
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-75-5 |
Source


|
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



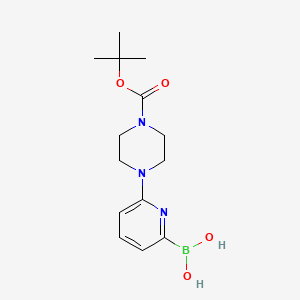
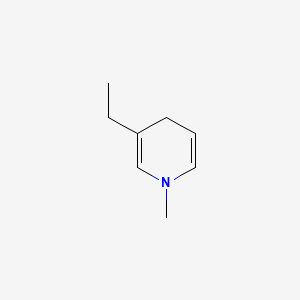
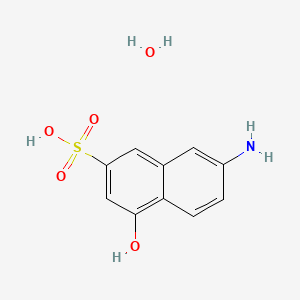
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
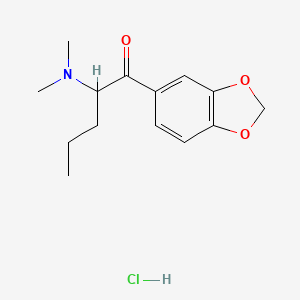

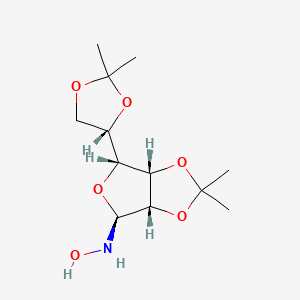
![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)


